Methyl 2-acetylbut-2-enoate
CAS No.: 65221-10-5
Cat. No.: VC19372596
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65221-10-5 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | methyl 2-acetylbut-2-enoate |
| Standard InChI | InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4H,1-3H3 |
| Standard InChI Key | APFYEWRWAZDBLH-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C(=O)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 2-acetylbut-2-enoate (CHO) is theorized to possess a molecular weight of approximately 142.15 g/mol, derived from the addition of an acetyl group (-COCH) to the α-carbon of methyl 2-methylbut-2-enoate (CHO, 114.14 g/mol) . Its structure features a double bond at the 2-position of the butenoate chain, with ester and acetyl functional groups introducing electronic and steric effects that influence reactivity.
Stereochemical Considerations
The planar geometry of the α,β-unsaturated ester system permits conjugation between the carbonyl groups, potentially stabilizing transition states in cycloaddition or nucleophilic addition reactions . For example, UV irradiation of diethyl 2,4,5-trimethyl-3-oxahex-4-enedioate induces isomerization from the E- to Z-configuration, highlighting the sensitivity of similar systems to photochemical stimuli . Such stereoselective behavior suggests that methyl 2-acetylbut-2-enoate may exhibit configurational flexibility under specific conditions.
Synthetic Methodologies
Acetylation of Methyl 2-Methylbut-2-enoate
A plausible route involves the acetylation of methyl 2-methylbut-2-enoate (CAS 41725-90-0) , a compound synthesized via base-catalyzed esterification of 2-methylbut-2-enoic acid. Introducing an acetyl group could employ Friedel-Crafts acylation or nucleophilic acyl substitution, though the electron-withdrawing nature of the ester may necessitate activating agents.
Stereoselective Substitution Reactions
Ethyl (E)-3-halogeno-2-methylbut-2-enoates undergo highly stereoselective substitutions with nucleophiles like ethanol, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate . Adapting this methodology, methyl 2-acetylbut-2-enoate might be synthesized via analogous acetyl-group incorporation at the 3-position, leveraging stereochemical control through reaction conditions.
Table 1: Comparative Data for Related Esters
Physicochemical Properties
While experimental data for methyl 2-acetylbut-2-enoate remain unreported, extrapolation from analogs suggests:
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Boiling Point: Likely exceeds 150°C due to increased molecular weight compared to methyl 2-methylbut-2-enoate (BP ~145°C) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) and limited solubility in water, consistent with ester derivatives .
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Spectroscopic Signatures: IR spectra would show C=O stretches near 1720 cm (ester) and 1680 cm (acetyl), while H NMR would resolve olefinic protons as multiplet signals between δ 5.5–6.5 ppm .
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